molecular formula C20H22BrN3O2S B6118760 4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE

4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE

Cat. No.: B6118760
M. Wt: 448.4 g/mol
InChI Key: BOMGNEGQWHWWNA-UHFFFAOYSA-N
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Description

4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine derivatives with β-diketones to form pyrazoles . The pyrazole ring is then functionalized with a bromine atom through bromination reactions.

The next step involves the formation of the benzenesulfonamide group. This can be achieved by reacting a suitable amine with benzenesulfonyl chloride under basic conditions . The final step is the coupling of the pyrazole and benzenesulfonamide moieties, which can be done using various coupling agents and conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the benzenesulfonamide group.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrazole derivative.

Mechanism of Action

The mechanism of action of 4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is unique due to the combination of its pyrazole ring, bromine atom, and benzenesulfonamide group. This combination provides a unique set of chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

4-bromo-N-[(2-ethylpyrazol-3-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2S/c1-2-24-19(12-14-22-24)16-23(15-13-17-6-4-3-5-7-17)27(25,26)20-10-8-18(21)9-11-20/h3-12,14H,2,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMGNEGQWHWWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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